molecular formula C12H10N2O2S B5272500 2-((4-Phenylpyrimidin-2-yl)thio)acetic acid CAS No. 88768-48-3

2-((4-Phenylpyrimidin-2-yl)thio)acetic acid

Cat. No.: B5272500
CAS No.: 88768-48-3
M. Wt: 246.29 g/mol
InChI Key: ZQOPWPIWMGJZQH-UHFFFAOYSA-N
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Description

2-((4-Phenylpyrimidin-2-yl)thio)acetic acid is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 4-position and a thioacetic acid moiety at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Phenylpyrimidin-2-yl)thio)acetic acid typically involves the reaction of 4-phenylpyrimidine-2-thiol with bromoacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the electrophilic carbon of the bromoacetic acid, resulting in the formation of the thioether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Phenylpyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Thiol derivative

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-((4-Phenylpyrimidin-2-yl)thio)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Phenylpyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The thioether moiety can interact with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4,6-Diphenylpyrimidin-2-yl)thio)acetic acid
  • 2-((4-Methylpyrimidin-2-yl)thio)acetic acid
  • 2-((4-Chloropyrimidin-2-yl)thio)acetic acid

Uniqueness

2-((4-Phenylpyrimidin-2-yl)thio)acetic acid is unique due to the presence of the phenyl group at the 4-position of the pyrimidine ring, which can enhance its biological activity and specificity. The thioether linkage also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse properties .

Properties

IUPAC Name

2-(4-phenylpyrimidin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c15-11(16)8-17-12-13-7-6-10(14-12)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOPWPIWMGJZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346013
Record name Acetic acid, [(4-phenyl-2-pyrimidinyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88768-48-3
Record name Acetic acid, [(4-phenyl-2-pyrimidinyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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